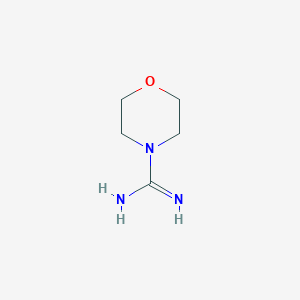

Morpholine-4-carboximidamide

Descripción general

Descripción

Morpholine-4-carboximidamide is a chemical compound with potential applications in various fields of research and industry. It is used as an active pharmaceutical intermediate .

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent research . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

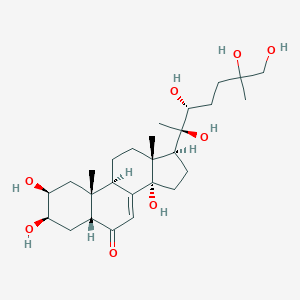

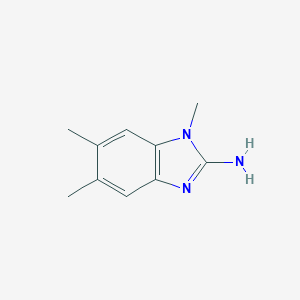

The molecular structure of Morpholine-4-carboximidamide hydrochloride is represented by the Inchi Code1S/C5H11N3O.ClH/c6-5 (7)8-1-3-9-4-2-8;/h1-4H2, (H3,6,7);1H . The molecular weight is 165.62 . Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and related compounds . Recent research has discovered several fundamentally new strategies for the synthesis of the morpholine motif, such as the stannyl amine protocol (SnAP) and silicon amine protocol (SLAP) .Physical And Chemical Properties Analysis

Morpholine-4-carboximidamide hydrochloride has a molecular weight of 165.62 . It is a solid at room temperature and is stored in an inert atmosphere .Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

Morpholine-4-carboximidamide: serves as an active pharmaceutical intermediate . Its role in drug synthesis is crucial due to its chemical properties that allow for the creation of various pharmacologically active molecules. This compound can be involved in multiple stages of drug development, from initial synthesis to the modification of existing drugs to enhance their efficacy or reduce side effects.

Solubility Enhancement

The compound is known for its water solubility , which is a desirable property in pharmaceuticals. Enhancing solubility is a significant challenge in drug formulation, and Morpholine-4-carboximidamide can be used to increase the solubility of drugs, thereby improving their bioavailability and therapeutic effectiveness.

Biological Studies

Morpholine derivatives, including Morpholine-4-carboximidamide, have been studied for their biological activities . They are often used in the synthesis of compounds that are then tested for various biological effects, such as antimicrobial, antifungal, or anticancer properties .

Chemical Synthesis

This compound is also employed in chemical synthesis as a building block for creating more complex molecules. Its reactivity allows chemists to construct a wide array of morpholine derivatives that can have diverse applications in different fields of chemistry .

Safety and Hazards

Morpholine-4-carboximidamide hydrobromide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is suspected of damaging fertility and the unborn child . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Morpholine-4-carboximidamide is a complex compound with a wide range of targets. It’s known that morpholine derivatives can interact with a variety of targets, including kinases enzymes involved in cytokinesis and cell cycle regulation .

Mode of Action

Morpholine-4-carboximidamide exhibits its action by central inhibitory action on several kinases enzymes concerned in cytokinesis and cell cycle regulation . This interaction results in changes in the cell cycle, potentially leading to effects such as stem cell dedifferentiation .

Biochemical Pathways

For instance, some morpholine compounds have been found to affect ethanolamine catabolism via the ethanolamine-O-phosphate pathway and glycollate catabolism via the glycerate pathway .

Pharmacokinetics

Morpholine moiety has been widely employed to enhance the potency of numerous bioactive molecules, improve metabolic stability, and enhance pharmacokinetic properties .

Result of Action

Given its inhibitory action on kinases enzymes, it can be inferred that this compound may have significant effects on cell cycle regulation and potentially on stem cell dedifferentiation .

Action Environment

It’s known that morpholine compounds are generally hygroscopic and should be stored away from oxidizing agents and moisture .

Propiedades

IUPAC Name |

morpholine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c6-5(7)8-1-3-9-4-2-8/h1-4H2,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUWHUUPGXCMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17238-55-0 (sulfate[2:1]) | |

| Record name | Morpholinoamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30169270 | |

| Record name | Morpholinoamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholine-4-carboximidamide | |

CAS RN |

17238-66-3 | |

| Record name | Morpholinoamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholinoamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

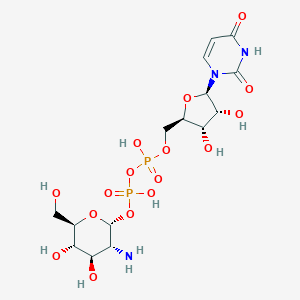

Q1: What were the key findings regarding the effects of N-[amino(imino)methyl]morpholine-4-carboximidamide on oxidative stress markers in the brain?

A1: The research paper "Синтез и влияние бигуанидиновых производных на параметры биохемилюминесценции и уровень восстановленного глутатиона в мозге и сыворотке крови крыс при ишемии-реперфузии головного мозга" [] investigated the effects of N-[amino(imino)methyl]morpholine-4-carboximidamide on oxidative stress markers in a rat model of cerebral ischemia-reperfusion. The study found that the administration of this compound led to a significant decrease in biochemiluminescence parameters, including lightsum and maximum flash intensity, which are indicative of free radical processes. Furthermore, the compound also increased the levels of reduced glutathione in the brain, suggesting an enhancement of antioxidant defenses. These findings suggest that N-[amino(imino)methyl]morpholine-4-carboximidamide might exert neuroprotective effects by mitigating oxidative stress in the brain.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)